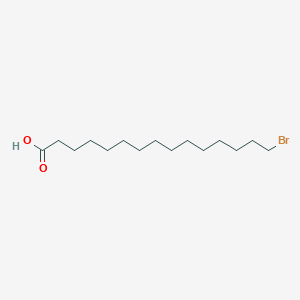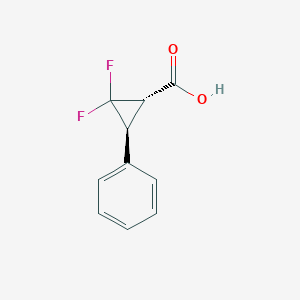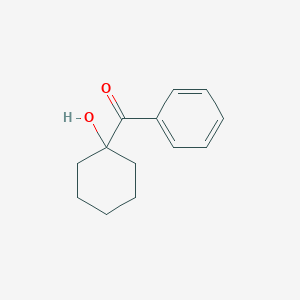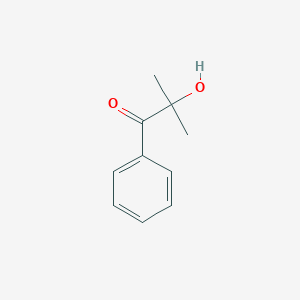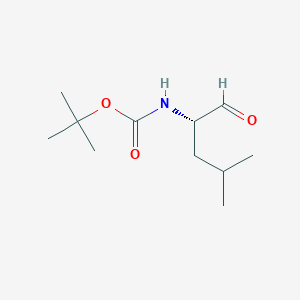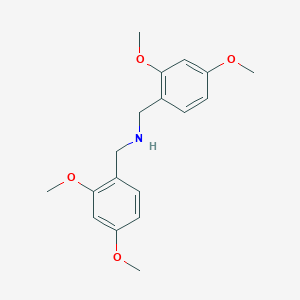
5,5,5-Trifluoro-2-oxopentanoic acid
概要
説明
5,5,5-Trifluoro-2-oxopentanoic acid is a chemical compound with the molecular formula C5H5F3O3 . It is also known by its other name, Pentanoic acid, 5,5,5-trifluoro-2-oxo .
Synthesis Analysis
The synthesis of this compound involves a reaction with D-glucose, D,L-alanine, and pyridoxal phosphate in a potassium phosphate buffer at pH 7.5 . The reaction is carried out at 30°C .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The molecular weight of the compound is 170.09 .Chemical Reactions Analysis
In a chemical reaction, this compound can react with sodium hydroxide, D-glucose, and ammonium chloride in water . The reaction is facilitated by the R-transaminase enzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 170.09 . The compound has a boiling point, but the exact temperature is not specified .科学的研究の応用
Synthesis of Isotopomers and Amino Acid Derivatives : It's used in the synthesis of isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins, which are central in photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Fluorinated Amino Acids Synthesis : It aids in the stereoselective synthesis of valuable fluorinated amino acids, which have applications in medicinal chemistry (Pigza, Quach, & Molinski, 2009).
Intermediate for Nonnatural α-Amino Acids : It's used as an intermediate in the synthesis of various natural and nonnatural α-amino acids and their derivatives (Burger, Rudolph, Neuhauser, & Gold, 1992).
Synthesis of Pharmacological Molecules : It's involved in the synthesis of pharmacological compounds, such as thromboxane A2 synthetase inhibitors and prostaglandin endoperoxide receptor blockers (Clerck, Beetens, Water, Vercammen, & Janssen, 1989).
Study of Environmental Pollutants : It's significant in understanding the environmental and health impact of polyfluorinated compounds, which are persistent pollutants found in blood and have applications in industrial and commercial products (Lindstrom, Strynar, & Libelo, 2011).
Photocatalytic Decomposition Studies : In the presence of catalysts like TiO2, it's used to study photocatalytic decomposition mechanisms, which is relevant in environmental chemistry (Wang & Zhang, 2011).
Developmental Toxicity Studies : It's used in studies exploring the developmental toxicity of related compounds like perfluorooctanoic acid in animal models (Wolf et al., 2006).
Mass Spectrometry Characterization : It's characterized using techniques like electrospray ionization and density functional theory for studying small organic compounds (Kanawati, Joniec, Winterhalter, & Moortgat, 2008).
In Vivo Protein Incorporation Studies : It's used in studies involving the incorporation of fluorinated amino acids into proteins, which has implications in protein engineering and biochemistry (Wang, Tang, & Tirrell, 2003).
Safety and Hazards
特性
IUPAC Name |
5,5,5-trifluoro-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c6-5(7,8)2-1-3(9)4(10)11/h1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYYZUYXOGLKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558399 | |
| Record name | 5,5,5-Trifluoro-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118311-18-5 | |
| Record name | 5,5,5-Trifluoro-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

